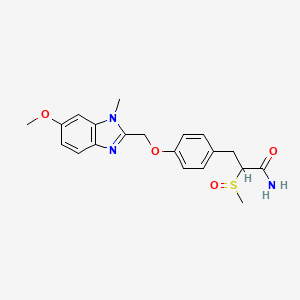

Rivoglitazone metabolite M6

Description

Structure

3D Structure

Properties

CAS No. |

299175-48-7 |

|---|---|

Molecular Formula |

C20H23N3O4S |

Molecular Weight |

401.5 g/mol |

IUPAC Name |

3-[4-[(6-methoxy-1-methylbenzimidazol-2-yl)methoxy]phenyl]-2-methylsulfinylpropanamide |

InChI |

InChI=1S/C20H23N3O4S/c1-23-17-11-15(26-2)8-9-16(17)22-19(23)12-27-14-6-4-13(5-7-14)10-18(20(21)24)28(3)25/h4-9,11,18H,10,12H2,1-3H3,(H2,21,24) |

InChI Key |

PYGDDEAOIGHCQV-UHFFFAOYSA-N |

Canonical SMILES |

CN1C2=C(C=CC(=C2)OC)N=C1COC3=CC=C(C=C3)CC(C(=O)N)S(=O)C |

Origin of Product |

United States |

Elucidation of Metabolic Pathways Leading to Rivoglitazone Metabolite M6 Formation

Identification of Precursor Metabolic Transformations of Rivoglitazone (B70887)

The formation of Rivoglitazone metabolite M6 is initiated by a Phase I metabolic reaction, specifically mono-oxygenation, followed by a Phase II conjugation reaction, which is sulfation. In vivo studies in rats have identified a metabolite that results from mono-oxygenation and subsequent sulfation as M6 rsc.org. This initial oxidative step is crucial as it introduces a hydroxyl group onto the Rivoglitazone molecule, creating a suitable site for the subsequent sulfation reaction.

Enzymatic Systems Implicated in the Biotransformation of Rivoglitazone to M6

The conversion of Rivoglitazone to its M6 metabolite is a carefully orchestrated process involving enzymes from both Phase I and Phase II of drug metabolism.

The initial mono-oxygenation of Rivoglitazone is catalyzed by the Cytochrome P450 (CYP) superfamily of enzymes. While the specific CYP isoform responsible for the hydroxylation leading to the M6 precursor has not been definitively identified for Rivoglitazone, extensive research on other thiazolidinediones (TZDs) provides strong indications. For the related TZD, pioglitazone, in vitro studies have shown that it is primarily metabolized by CYP2C8 and to a lesser extent by CYP3A4 researchgate.netnih.gov. Similarly, CYP2C8 plays a major role in the metabolism of rosiglitazone nih.gov. Given the structural similarities within the TZD class, it is highly probable that CYP2C8 is a key enzyme in the oxidative metabolism of Rivoglitazone that precedes M6 formation.

Table 1: Key Cytochrome P450 Isoforms in the Metabolism of Thiazolidinediones

| Thiazolidinedione | Primary CYP Isoform(s) |

| Pioglitazone | CYP2C8, CYP3A4 |

| Rosiglitazone | CYP2C8 |

| Troglitazone | CYP2C8 |

This table is based on data for related compounds and suggests the likely involvement of these enzymes for Rivoglitazone.

The second and final step in the formation of this compound is sulfation, a Phase II conjugation reaction catalyzed by sulfotransferase (SULT) enzymes. These cytosolic enzymes are responsible for transferring a sulfonate group from the donor molecule, 3'-phosphoadenosine-5'-phosphosulfate (PAPS), to the hydroxylated Rivoglitazone intermediate oup.comxenotech.com. While the specific SULT isoform(s) involved in the formation of M6 have not been reported, the SULT1 and SULT2 families are known to be involved in the sulfation of a wide range of drugs and xenobiotics oup.com.

Proposed Chemical Mechanisms of this compound Formation

The formation of this compound can be broken down into two key chemical transformations:

Aromatic Hydroxylation (Mono-oxygenation): The initial step is the hydroxylation of one of the aromatic rings of the Rivoglitazone molecule. This reaction is catalyzed by a Cytochrome P450 enzyme, likely CYP2C8. The proposed mechanism involves the activation of molecular oxygen by the heme iron of the CYP enzyme to form a highly reactive ferryl-oxo species (Compound I). This species then abstracts a hydrogen atom from the aromatic ring, followed by the rebound of a hydroxyl radical to the resulting carbon radical, or through an electrophilic aromatic substitution-like mechanism, to form a hydroxylated intermediate rsc.orgnih.govacs.orgresearchgate.net.

Sulfation: The hydroxylated Rivoglitazone intermediate then undergoes sulfation. This reaction is catalyzed by a sulfotransferase enzyme. The mechanism involves the transfer of a sulfonate group (SO3) from the activated sulfate (B86663) donor, PAPS, to the newly introduced hydroxyl group on the Rivoglitazone metabolite rsc.org. This results in the formation of a sulfate conjugate, this compound, which is more water-soluble and readily excretable.

Isotopic Labeling Strategies for Tracing Metabolic Pathways

Isotopic labeling is a powerful technique used to trace the metabolic fate of drugs. In the context of Rivoglitazone, studies have utilized [14C]rivoglitazone to investigate its metabolism and disposition in rats and monkeys researchgate.net. The use of a carbon-14 label allows for the sensitive detection and quantification of the parent drug and its metabolites in various biological matrices, such as plasma, urine, and feces openmedscience.com.

In Vitro Experimental Models for Investigating Rivoglitazone Metabolite M6 Metabolism

Utilization of Human Liver Microsomes (HLM) for Phase I and Phase II Metabolic Studies

Human liver microsomes (HLM) are subcellular fractions of the liver that are rich in drug-metabolizing enzymes located in the endoplasmic reticulum. They are a standard and widely used in vitro tool for studying Phase I (oxidation, reduction, hydrolysis) and Phase II (conjugation) metabolism of drugs.

In a typical study investigating the metabolism of a rivoglitazone (B70887) metabolite, HLM would be incubated with the metabolite in the presence of necessary cofactors. For Phase I reactions, this would primarily be NADPH to support cytochrome P450 (CYP) enzyme activity. For Phase II reactions, cofactors such as UDP-glucuronic acid (UDPGA) for UGT-mediated glucuronidation would be included. The reaction mixtures would be incubated at 37°C, and samples would be taken at various time points to monitor the depletion of the metabolite and the formation of subsequent products.

Table 1: Representative Data from HLM Incubation (Hypothetical)

| Time (minutes) | Concentration of Metabolite M6 (µM) | Formation of Secondary Metabolite (Peak Area) |

| 0 | 1.0 | 0 |

| 15 | 0.85 | 1500 |

| 30 | 0.70 | 3200 |

| 60 | 0.50 | 6500 |

Application of Recombinant Human Cytochrome P450 and UDP-Glucuronosyltransferase Enzymes

To identify the specific enzymes responsible for the metabolism of a compound, recombinant human enzymes expressed in systems like insect cells or bacteria are used. This approach allows for the investigation of a single enzyme's contribution to the metabolic pathway.

For "Rivoglitazone metabolite M6," individual recombinant CYP isoforms (e.g., CYP3A4, CYP2C8, CYP2C9) and UGT isoforms (e.g., UGT1A1, UGT1A3, UGT2B7) would be incubated with the metabolite. The rate of metabolism in the presence of each specific enzyme would indicate its role in the metabolite's clearance. This method is crucial for predicting potential drug-drug interactions.

Metabolism Studies in Freshly Isolated Hepatocytes from Various Species

Freshly isolated hepatocytes are considered the "gold standard" for in vitro metabolism studies as they contain the full complement of both Phase I and Phase II metabolic enzymes and cofactors in a more physiologically relevant cellular environment. Studies in hepatocytes from different species (e.g., human, rat, monkey) can provide insights into interspecies differences in metabolism, which is important for preclinical to clinical extrapolation.

In such studies, "this compound" would be incubated with suspended or plated hepatocytes. The resulting metabolites would be analyzed to provide a more comprehensive picture of its metabolic fate, including potential pathways not observed in subcellular fractions.

Employment of Cytosolic Fractions and S9 Fractions for Enzyme-Specific Investigations

While microsomes contain the bulk of CYP enzymes, other important metabolic enzymes are located in the cytosol. The cytosolic fraction contains enzymes such as sulfotransferases (SULTs), N-acetyltransferases (NATs), and alcohol and aldehyde dehydrogenases.

The S9 fraction is a supernatant from a 9000g centrifugation of liver homogenate and contains both microsomal and cytosolic enzymes. This makes the S9 fraction a more complete in vitro system than microsomes alone for screening metabolic stability, as it can assess both Phase I and Phase II pathways simultaneously. Incubating "this compound" with cytosolic and S9 fractions would help to determine if non-CYP and non-UGT enzymes contribute to its metabolism.

Enzyme Inhibition Studies to Determine Contributing Isoforms in M6 Formation

Enzyme inhibition studies are conducted to identify the specific enzyme isoforms responsible for the formation of a metabolite. This can be achieved using either chemical inhibitors with known selectivity for specific enzymes or through the use of isoform-specific inhibitory antibodies.

To determine the enzymes responsible for the formation of "this compound" from its parent compound, rivoglitazone, incubations would be performed in HLM in the presence and absence of various inhibitors. A significant reduction in the formation of M6 in the presence of a specific inhibitor would implicate that enzyme in its formation.

Table 2: Hypothetical Enzyme Inhibition Data for M6 Formation

| Inhibitor | Target Enzyme | Concentration (µM) | M6 Formation (% of Control) |

| Ketoconazole | CYP3A4 | 1 | 25% |

| Quercetin | CYP2C8 | 10 | 85% |

| Sulfaphenazole | CYP2C9 | 10 | 95% |

Enzyme Kinetic Analysis of this compound Formation

Enzyme kinetic analysis is performed to determine the parameters of the enzymatic reaction, specifically the Michaelis-Menten constant (Km) and the maximum velocity (Vmax). These parameters provide insight into the affinity of the enzyme for the substrate and the efficiency of the metabolic reaction.

To determine the enzyme kinetics of "this compound" formation, varying concentrations of rivoglitazone would be incubated with HLM or a specific recombinant enzyme. The rate of M6 formation would be measured and plotted against the substrate concentration. Non-linear regression analysis would then be used to calculate the Km and Vmax values. This information is valuable for predicting the in vivo clearance of the parent drug through this specific metabolic pathway.

Advanced Analytical Methodologies for the Characterization and Quantification of Rivoglitazone Metabolite M6

High-Resolution Liquid Chromatography-Mass Spectrometry (LC-MS) for Metabolite Profiling

High-resolution liquid chromatography-mass spectrometry (LC-MS) stands as a cornerstone technique in the identification and profiling of drug metabolites from complex biological matrices. In the context of Rivoglitazone (B70887) metabolism, LC-MS is instrumental in detecting and providing preliminary structural information for its various biotransformation products, including the M6 metabolite. Studies on Rivoglitazone have identified as many as 20 metabolites, designated M1 through M20, with their structures being elucidated through a combination of analytical techniques where LC-MS plays a pivotal role. nih.gov

The general workflow for metabolite profiling using LC-MS involves the separation of the metabolites from the biological matrix using liquid chromatography, followed by their ionization and detection by a high-resolution mass spectrometer. The high resolving power of instruments such as Orbitrap or time-of-flight (TOF) mass analyzers allows for the determination of the elemental composition of the metabolites with high accuracy, which is a crucial first step in their identification.

Tandem mass spectrometry (MS/MS) is an indispensable tool for the structural elucidation of drug metabolites. Following the initial detection of a metabolite by full-scan MS, MS/MS is employed to induce fragmentation of the parent ion and analyze the resulting product ions. The fragmentation pattern provides a wealth of structural information, akin to a molecular fingerprint, which helps in identifying the sites of metabolic modification.

For a sulfated metabolite like Rivoglitazone metabolite M6, a characteristic fragmentation pattern is the neutral loss of the SO₃ group, corresponding to a mass difference of 80 Da. This specific loss is a strong indicator of the presence of a sulfate (B86663) conjugate. Further fragmentation of the remaining molecule can then help to pinpoint the location of the initial mono-oxygenation. By comparing the MS/MS spectrum of the metabolite with that of the parent drug, Rivoglitazone, the specific substructure that has undergone modification can be identified.

Table 1: Illustrative MS/MS Fragmentation Data for a Hypothetical Sulfated Metabolite

| Precursor Ion (m/z) | Product Ions (m/z) | Neutral Loss (Da) | Interpretation |

| [M-H]⁻ | [M-H-SO₃]⁻, other fragments | 80 | Loss of sulfate group |

| [M+H]⁺ | [M+H-SO₃]⁺, other fragments | 80 | Loss of sulfate group |

This table illustrates the expected fragmentation pattern for a sulfated metabolite. The exact m/z values would depend on the molecular weight of this compound.

Accurate mass measurement, a key feature of high-resolution mass spectrometry, provides the elemental composition of an ion with a high degree of confidence. By measuring the mass-to-charge ratio (m/z) of a metabolite to within a few parts per million (ppm) of its theoretical mass, the number of possible elemental formulas can be significantly narrowed down. This is particularly crucial for distinguishing between isobaric compounds—molecules that have the same nominal mass but different elemental compositions.

Isotope pattern analysis further aids in confirming the elemental composition. The naturally occurring isotopes of elements like carbon, oxygen, and sulfur produce a characteristic isotopic distribution in the mass spectrum. By comparing the experimentally observed isotope pattern with the theoretical pattern for a proposed elemental formula, the identification of the metabolite can be further validated. For this compound, the presence of sulfur would result in a distinct A+2 isotopic peak (due to the natural abundance of ³⁴S), which can be used to confirm its identity as a sulfated metabolite.

Table 2: Theoretical vs. Experimental Mass for a Hypothetical Rivoglitazone Metabolite

| Parameter | Theoretical Value | Experimental Value | Mass Error (ppm) |

| Molecular Formula | C₂₀H₂₁N₃O₆S | 431.1151 | 431.1148 |

| Monoisotopic Mass | 431.1151 | 431.1148 | -0.7 |

This table provides a hypothetical example of how accurate mass measurement is used to confirm the elemental composition of a metabolite.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Structural Assignment

While mass spectrometry provides invaluable information about the molecular weight and fragmentation of a metabolite, Nuclear Magnetic Resonance (NMR) spectroscopy is often required for the definitive assignment of its chemical structure. NMR spectroscopy provides detailed information about the chemical environment of each atom in a molecule, allowing for the unambiguous determination of its connectivity and stereochemistry.

For the structural elucidation of this compound, a combination of one-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments would be performed on an isolated and purified sample of the metabolite. The chemical shifts and coupling constants of the protons and carbons in the metabolite's spectrum would be compared to those of the parent drug, Rivoglitazone. The changes in the chemical shifts would reveal the site of mono-oxygenation, while the presence of the sulfate group would also influence the chemical shifts of nearby nuclei. Due to the challenges in isolating sufficient quantities of metabolites from biological samples for NMR analysis, this technique is often reserved for key metabolites or when MS data is insufficient for a conclusive structural assignment.

Chromatographic Separation Techniques for Metabolite Isolation and Purification

The successful characterization of a drug metabolite by techniques such as NMR requires its isolation and purification from the complex biological matrix. Chromatographic techniques are the primary methods used for this purpose.

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is a widely used technique for the separation of drug molecules and their metabolites. In RP-HPLC, a nonpolar stationary phase (typically C18-modified silica) is used with a polar mobile phase. Less polar compounds are retained more strongly on the column, while more polar compounds elute earlier.

For the separation of Rivoglitazone and its metabolites, a gradient elution is typically employed, where the proportion of the organic solvent in the mobile phase is gradually increased over time. This allows for the separation of compounds with a wide range of polarities. Rivoglitazone, being a relatively nonpolar molecule, would be well-retained on an RP-HPLC column. Its metabolites, including the more polar sulfated metabolite M6, would generally elute earlier than the parent drug. The optimization of the mobile phase composition (including pH and the type of organic solvent) is crucial for achieving good resolution between the different metabolites.

Table 3: Example RP-HPLC Gradient for Metabolite Separation

| Time (min) | % Mobile Phase A (e.g., Water with 0.1% Formic Acid) | % Mobile Phase B (e.g., Acetonitrile with 0.1% Formic Acid) |

| 0 | 95 | 5 |

| 20 | 5 | 95 |

| 25 | 5 | 95 |

| 26 | 95 | 5 |

| 30 | 95 | 5 |

This table provides a generic example of a gradient elution profile that could be adapted for the separation of Rivoglitazone and its metabolites.

Hydrophilic Interaction Liquid Chromatography (HILIC) is a complementary technique to RP-HPLC that is particularly well-suited for the separation of highly polar compounds. nih.gov In HILIC, a polar stationary phase is used with a mobile phase that is high in organic solvent content. A thin aqueous layer is formed on the surface of the stationary phase, and polar analytes partition between this aqueous layer and the bulk organic mobile phase.

For highly polar metabolites such as glucuronide and sulfate conjugates, HILIC can offer superior retention and separation compared to RP-HPLC. nih.gov The sulfated this compound, being more polar than the parent drug, would be a good candidate for HILIC separation. This technique is especially valuable when RP-HPLC fails to provide adequate resolution of polar metabolites from endogenous interferences in the biological matrix. The elution in HILIC is typically achieved by increasing the proportion of the aqueous component in the mobile phase.

Development and Validation of Bioanalytical Methods for Detection and Quantification

The development of a robust bioanalytical method for the detection and quantification of this compound in biological matrices is a critical step in understanding its pharmacokinetic profile. The process involves creating a method that is both reliable and reproducible for its intended use. The primary technique for the quantification of drug metabolites in biological fluids is liquid chromatography-tandem mass spectrometry (LC-MS/MS), valued for its high sensitivity and selectivity. blogspot.com

The development process would begin with the optimization of LC-MS/MS parameters for this compound. This includes selecting an appropriate high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) column and a mobile phase that provides good chromatographic separation from the parent drug, Rivoglitazone, and other metabolites. rsc.org The mass spectrometer conditions, including the ionization source (typically electrospray ionization - ESI) and collision energy for fragmentation, would be fine-tuned to achieve optimal sensitivity and specificity for the M6 metabolite.

Sample preparation is another crucial aspect, aiming to extract the metabolite from the complex biological matrix (e.g., plasma, urine) while minimizing interferences. Common techniques include protein precipitation, liquid-liquid extraction, and solid-phase extraction. nih.gov The choice of method depends on the physicochemical properties of the M6 metabolite and the required sensitivity of the assay.

Once developed, the method must be fully validated according to regulatory guidelines, such as those from the U.S. Food and Drug Administration (FDA). nih.gov Validation ensures that the method is suitable for its intended purpose and provides accurate and reliable data.

Method Sensitivity, Selectivity, and Reproducibility

The validation of a bioanalytical method for this compound would focus on several key parameters to ensure data quality: sensitivity, selectivity, and reproducibility.

Sensitivity is defined by the lower limit of quantification (LLOQ), which is the lowest concentration of the analyte in a sample that can be determined with acceptable precision and accuracy. researchgate.net Achieving a low LLOQ is often necessary for accurately characterizing the terminal elimination phase of the metabolite's pharmacokinetic profile. For thiazolidinedione compounds and their metabolites, LC-MS/MS methods have been developed with LLOQs in the low ng/mL range. rsc.org

Selectivity is the ability of the analytical method to differentiate and quantify the analyte in the presence of other components in the sample, such as the parent drug, other metabolites, and endogenous matrix components. biopharmaservices.com For this compound, this would involve demonstrating a lack of interference at the metabolite's retention time and mass-to-charge ratio (m/z) from Rivoglitazone and its other identified metabolites (M1-M5, M7-M20). nih.gov

Reproducibility is assessed by evaluating the precision and accuracy of the method through intra- and inter-day validation experiments. This involves analyzing quality control (QC) samples at multiple concentration levels (low, medium, and high) on the same day (intra-day) and on different days (inter-day). The precision, expressed as the coefficient of variation (CV%), and accuracy, expressed as the percentage of the nominal concentration, should be within acceptable limits as defined by regulatory guidelines.

The following table illustrates typical acceptance criteria for bioanalytical method validation, which would be applicable to an assay for this compound.

| Validation Parameter | Acceptance Criteria |

| Linearity | Correlation coefficient (r²) ≥ 0.99 |

| Intra-day Precision (CV%) | ≤ 15% (≤ 20% at LLOQ) |

| Inter-day Precision (CV%) | ≤ 15% (≤ 20% at LLOQ) |

| Intra-day Accuracy (% of nominal) | Within ±15% (±20% at LLOQ) |

| Inter-day Accuracy (% of nominal) | Within ±15% (±20% at LLOQ) |

| Recovery | Consistent, precise, and reproducible |

| Stability (Freeze-thaw, short-term, long-term) | Analyte concentration within ±15% of initial |

Strategies for Handling Data Below the Limit of Quantification

In pharmacokinetic studies, it is common for some samples, particularly at later time points, to have concentrations of a metabolite that fall below the LLOQ. semanticscholar.org These are referred to as "below the limit of quantification" (BLQ) data. The handling of BLQ data is a critical consideration as inappropriate methods can introduce bias into the pharmacokinetic parameter estimates. nih.gov Several strategies have been developed to manage BLQ data, each with its own advantages and limitations.

Common approaches for handling BLQ data in pharmacokinetic analyses include:

Discarding the BLQ values: This is the simplest approach but can lead to biased results, especially if a significant number of samples are BLQ. nih.gov

Replacing BLQ values with a fixed value: Common substitutions include zero, LLOQ, or LLOQ/2. blogspot.combohrium.com While easy to implement, these substitution methods can also introduce bias. nih.gov For instance, replacing early time point BLQ values with zero might be reasonable, while replacing later time point values with LLOQ/2 might be more appropriate. blogspot.com

Likelihood-based methods: These more sophisticated statistical methods treat BLQ data as censored observations, meaning the true value is known to be between zero and the LLOQ. nih.govbohrium.com These methods are generally considered to be the most appropriate for handling BLQ data as they are less likely to introduce bias. nih.gov

The choice of method for handling BLQ data for this compound would depend on the proportion of BLQ samples and the specific goals of the pharmacokinetic analysis. The table below summarizes the common strategies and their potential impact.

| Strategy for Handling BLQ Data | Description | Potential Impact |

| Discarding BLQ values | All data points below the LLOQ are excluded from the analysis. | Can lead to biased estimates of pharmacokinetic parameters, particularly the elimination half-life and area under the curve (AUC). nih.gov |

| Substitution with Zero | BLQ values are replaced with 0. | May be appropriate for pre-dose samples but can underestimate exposure and overestimate clearance if used for post-dose samples. bohrium.com |

| Substitution with LLOQ/2 | BLQ values are replaced with half of the LLOQ value. | A commonly used method that can provide a reasonable approximation but may still introduce bias. nih.gov |

| Likelihood-based Methods | Statistical models that treat BLQ data as censored information (i.e., the value is between 0 and LLOQ). | Generally considered the most statistically sound approach, providing less biased parameter estimates. nih.gov |

Preclinical Comparative Metabolism and Disposition of Rivoglitazone Metabolite M6

In Vivo Metabolic Profiles in Animal Models (e.g., Rat, Monkey)

Following administration of radiolabeled rivoglitazone (B70887) to rats and monkeys, the compound is extensively metabolized. nih.gov In vivo studies have identified up to 20 metabolites, designated M1 through M20. nih.gov The metabolic profile of rivoglitazone displays notable differences between species. In rats, the primary circulating metabolite is M11 (O-demethyl-O-sulfate). nih.gov In contrast, monkeys exhibit a more diverse profile of minor metabolites in plasma, with rivoglitazone itself remaining the main component. nih.gov

Metabolite M6 is formed via the thiazolidinedione (TZD) ring opening pathway. nih.govuni.lu This pathway is one of five initial metabolic routes proposed for rivoglitazone, the others being O-demethylation, N-glucuronidation, N-demethylation, and TZD ring hydroxylation. nih.gov While the presence of M6 has been confirmed, its relative abundance in the metabolic profiles of rats and monkeys has not been specifically quantified in publicly available literature, suggesting it is not one of the most predominant metabolites like M11 in rats or M9/M13 in monkeys. nih.gov

Inter-Species Differences in the Formation and Further Metabolism of Rivoglitazone Metabolite M6

Furthermore, the N-glucuronidation pathway is quantitatively more significant in monkeys than in rats. nih.gov The resulting N-glucuronide (M13) can be nonenzymatically hydrolyzed to the TZD ring-opened N-glucuronide (M9), and the levels of these metabolites are higher in monkeys. nih.gov While the specific factors governing the rate of M6 formation in each species have not been detailed, the variance in competing metabolic pathways suggests that the flux through the TZD ring opening pathway leading to M6 likely differs between rats and monkeys. Information regarding the further metabolism of metabolite M6 itself is not extensively detailed in the primary research. nih.gov

Enzymatic Activities and Metabolic Pathways Variance Across Preclinical Species

The biotransformation of rivoglitazone is governed by a variety of metabolic enzymes whose activities can differ across species. The initial metabolic pathways are categorized as oxidation and conjugation reactions. nih.govnih.gov

The formation of M6, 3-[4-[(6-methoxy-1-methylbenzimidazol-2-yl)methoxy]phenyl]-2-methylsulfinylpropanamide, involves the cleavage of the TZD ring. nih.govuni.lu This process is a complex multi-step reaction. While the specific cytochrome P450 (CYP) or other enzymes directly responsible for the initial ring opening leading to M6 precursors have not been explicitly identified, it is known that oxidative metabolism plays a key role. nih.govnih.gov Subsequent steps would involve S-methylation and oxidation to yield the final methylsulfinylpropanamide structure of M6. researchgate.net

The table below summarizes the primary metabolic pathways of the parent compound, rivoglitazone, and the observed species differences, which provides the context for M6 formation.

| Metabolic Pathway | Observed in Rats | Observed in Monkeys | Notes |

| O-Demethylation | Yes | Yes | A major pathway in both species. nih.gov |

| TZD Ring Opening | Yes | Yes | This pathway leads to the formation of M6 and other related metabolites. nih.gov |

| N-Glucuronidation | Yes | Yes | Quantitatively more significant in monkeys. nih.gov |

| N-Demethylation | No | Yes | A monkey-specific pathway. nih.gov |

| TZD Ring Hydroxylation | No | Yes | A monkey-specific pathway. nih.gov |

This table is based on the metabolic pathways of the parent compound, rivoglitazone, as detailed in preclinical studies.

Excretion Pathways of this compound and Related Metabolites in Preclinical Models

The routes of excretion for rivoglitazone and its metabolites show marked differences between preclinical models. nih.gov Following the administration of radiolabeled rivoglitazone, the total radioactivity is eliminated through distinct pathways in rats and monkeys.

In rats, the primary route of excretion is fecal, with the majority of the radioactive dose being recovered in the feces. nih.gov In contrast, monkeys excrete radioactivity in both urine and feces in roughly equal proportions. nih.gov

The table below outlines the main excretion routes for total radioactivity derived from rivoglitazone in preclinical models.

| Species | Primary Excretion Route | Secondary Excretion Route |

| Rat | Feces | Urine / Bile nih.gov |

| Monkey | Urine & Feces (approximately equal) | N/A nih.gov |

This table reflects the excretion of total drug-related radioactivity and not specifically metabolite M6.

Investigation of Potential Biological Activity and Mechanistic Interactions of Rivoglitazone Metabolite M6

Exploration of Potential Contribution to the Overall Pharmacological Effects of Rivoglitazone (B70887)

Metabolites can exhibit a range of activities; they can be pharmacologically active, inactive, or even possess a different pharmacological profile from the parent compound. In the case of Rivoglitazone metabolite M6, which is formed by the sulfation of a hydroxylated form of Rivoglitazone, its contribution to the parent drug's effects is currently not detailed in published studies. The process of sulfation generally increases the water solubility of compounds, facilitating their excretion. This biotransformation can often lead to a reduction or complete loss of pharmacological activity. However, without specific studies on M6, it is not possible to definitively conclude its role.

In Vitro Receptor Binding Affinity Assays

Detailed in vitro studies are essential to characterize the interaction of a compound with its molecular targets. For a metabolite of a PPARγ agonist like Rivoglitazone, assessing its affinity for the PPARγ receptor is of primary importance.

Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) Agonism/Antagonism

There is currently no publicly available data from in vitro receptor binding affinity assays to quantify the agonistic or antagonistic activity of this compound at the PPARγ receptor. Such studies would typically involve competitive binding assays using a radiolabeled PPARγ ligand to determine the binding affinity (Ki or IC50) of the M6 metabolite. Furthermore, functional assays, such as reporter gene assays, would be necessary to determine if the binding of M6 to PPARγ results in the activation (agonism) or inhibition (antagonism) of the receptor.

Table 1: PPARγ Receptor Binding Affinity and Functional Activity of this compound

| Compound | Binding Affinity (Ki/IC50) | Functional Activity (EC50/IC50) | Agonist/Antagonist Profile |

|---|

This table is representative of the type of data that would be generated from such studies but is currently unpopulated due to a lack of available information.

Screening for Off-Target Receptor Interactions

Screening for potential interactions with other receptors, often termed off-target effects, is a critical step in drug and metabolite profiling to understand the potential for unintended pharmacological effects. For this compound, there is no information available from broad panel receptor screening assays. These assays would assess the binding of M6 to a wide range of receptors, ion channels, and transporters to identify any potential off-target interactions.

Cellular Signaling Pathway Modulation Studies

Understanding how a compound affects cellular signaling pathways provides insight into its mechanism of action and potential physiological effects. Given Rivoglitazone's role in metabolic regulation, investigating the impact of its metabolites on insulin (B600854) signaling and metabolic pathways is particularly relevant.

Impact on Insulin Signaling Cascades

The insulin signaling cascade is a complex pathway that plays a central role in glucose homeostasis. Key components of this pathway include the insulin receptor, insulin receptor substrate (IRS) proteins, phosphoinositide 3-kinase (PI3K), and Akt/protein kinase B. Thiazolidinediones, like Rivoglitazone, are known to enhance insulin sensitivity, in part by modulating this pathway. However, no studies have been published that specifically investigate the effect of this compound on the phosphorylation status or activity of key proteins within the insulin signaling cascade.

Effects on Glucose and Lipid Metabolism Pathways

The therapeutic benefits of Rivoglitazone are closely linked to its ability to modulate genes involved in glucose and lipid metabolism. This includes effects on glucose uptake in peripheral tissues, hepatic gluconeogenesis, and various aspects of lipid synthesis, storage, and catabolism. There is a lack of research on the specific effects of this compound on these pathways. Studies examining the impact of M6 on glucose transporter (e.g., GLUT4) translocation, expression of key metabolic enzymes, and lipid accumulation in relevant cell types (e.g., adipocytes, hepatocytes) have not been reported.

Table 2: Cellular Effects of this compound on Glucose and Lipid Metabolism

| Cellular Process | Key Markers | Effect of this compound |

|---|---|---|

| Glucose Uptake | GLUT4 Translocation | Data not available |

| Hepatic Gluconeogenesis | PEPCK, G6Pase expression | Data not available |

| Adipogenesis | PPARγ, C/EBPα expression | Data not available |

This table illustrates the types of cellular processes and markers that would be investigated to understand the metabolic effects of M6, for which data is currently unavailable.

Gene Expression Profiling and Proteomic Analysis in Relevant Cell Lines

A comprehensive review of publicly available scientific literature reveals a significant gap in the understanding of the specific biological activities of this compound. To date, no studies have been published that specifically investigate the effects of this metabolite on gene expression or the proteomic profiles of any cell lines.

The metabolism of Rivoglitazone has been characterized, leading to the identification of multiple metabolites, including M6. nih.govnih.gov However, research into the pharmacological and biological activities of these individual metabolites has not been reported. Studies on Rivoglitazone itself and other drugs in the thiazolidinedione class have shown that they exert their effects by modulating the expression of a wide array of genes and proteins, primarily through the activation of Peroxisome Proliferator-Activated Receptor gamma (PPARγ). researchgate.netnih.govnih.gov This mode of action suggests that the parent compound's influence on cellular function is complex and multifaceted.

Therefore, the following subsections on gene expression profiling and proteomic analysis for this compound cannot be populated with experimental findings.

Future Directions and Methodological Innovations in Rivoglitazone Metabolite M6 Research

Application of Omics Technologies (Metabolomics, Proteomics) for Comprehensive Understanding

The advent of "omics" technologies has revolutionized the study of biological systems, and their application to Rivoglitazone (B70887) metabolite M6 research holds significant promise. diaglobal.orgmdpi.com A multi-omics approach, integrating metabolomics and proteomics, can provide a holistic view of the cellular and physiological impact of M6 formation. nih.govazolifesciences.com

Metabolomics can be employed to perform comprehensive metabolic profiling, which would allow researchers to observe the downstream effects of Rivoglitazone metabolism into M6. arome-science.com By comparing the metabolomes of systems with varying levels of M6, it may be possible to identify perturbed biochemical pathways. nih.gov This could reveal previously unknown biological activities or off-target effects of this metabolite. Future studies could utilize high-resolution mass spectrometry-based metabolomics to generate a detailed "fingerprint" of the metabolic changes associated with M6. nih.gov

Proteomics , the large-scale study of proteins, can complement metabolomic data by identifying changes in protein expression in response to M6. mdpi.com For instance, researchers could investigate whether the formation of M6 upregulates or downregulates specific drug-metabolizing enzymes or other proteins involved in cellular signaling pathways. nih.gov Such studies could uncover adaptive responses or potential toxicity mechanisms related to this metabolite.

| Omics Technology | Potential Application in Rivoglitazone Metabolite M6 Research | Expected Insights |

| Metabolomics | Untargeted and targeted analysis of endogenous small molecules in biological samples exposed to Rivoglitazone. | Identification of metabolic pathways perturbed by the formation of M6; discovery of biomarkers of M6 activity or toxicity. |

| Proteomics | Quantitative analysis of protein expression changes in cells or tissues where Rivoglitazone is metabolized to M6. | Elucidation of cellular responses to M6; identification of protein targets that may interact with M6. |

Computational Modeling and In Silico Approaches for Metabolic Prediction and Mechanistic Insights

Computational modeling and in silico approaches are becoming indispensable tools in modern drug discovery and development, offering the potential to predict metabolic fates and biological activities, thereby reducing reliance on extensive laboratory experiments. diaglobal.orgnih.govjocpr.comnih.gov

Future research on this compound could leverage Quantitative Structure-Activity Relationship (QSAR) models to predict its biological activities and potential for adverse effects. jocpr.com By building models based on the structural features of M6 and other related compounds, it may be possible to forecast its interactions with various biological targets. nih.gov Furthermore, in silico models are being developed to predict the formation of reactive metabolites, which could be applied to assess any potential risks associated with M6. mdpi.com

Development of Novel Biochemical Assays for Unraveling Specific Enzymatic Steps

A detailed understanding of the formation of this compound requires the identification and characterization of the specific enzymes involved in its two-step formation: mono-oxygenation and sulfation. The development of novel and specific biochemical assays will be crucial in this endeavor.

The initial hydroxylation step is likely catalyzed by a member of the cytochrome P450 (CYP) superfamily of enzymes. Future research should focus on developing assays using a panel of recombinant human CYP enzymes to pinpoint the specific isoform(s) responsible for this initial oxidative step.

The subsequent sulfation is mediated by sulfotransferase (SULT) enzymes. nih.govnih.gov Developing in vitro assays with various recombinant SULT isoforms will be necessary to identify the specific enzyme that conjugates the hydroxylated intermediate with a sulfate (B86663) group. hyphadiscovery.com These assays could involve incubating the intermediate with individual SULT enzymes and the universal sulfate donor, 3'-phosphoadenosine 5'-phosphosulfate (PAPS), followed by quantification of the M6 produced. frontiersin.org

| Enzymatic Step | Key Enzyme Family | Future Assay Development | Research Goal |

| Mono-oxygenation | Cytochrome P450 (CYP) | Incubation of Rivoglitazone with a panel of recombinant human CYP isoforms. | To identify the specific CYP enzyme(s) responsible for the initial hydroxylation. |

| Sulfation | Sulfotransferase (SULT) | Incubation of the hydroxylated intermediate with recombinant human SULT isoforms and PAPS. | To identify the specific SULT enzyme(s) that catalyze the formation of M6. |

Strategies for Overcoming Analytical Challenges in Low-Concentration Metabolite Detection

A significant hurdle in the study of drug metabolites is their often low concentrations in biological matrices, which can make their detection and quantification challenging. researchgate.net The analysis of sulfated metabolites like M6 presents its own set of analytical difficulties due to their polarity. nih.gov

Future research will need to employ and further refine highly sensitive analytical techniques. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful tool for this purpose, and advancements in this technology will continue to improve the limits of detection. creative-proteomics.comresearchgate.net The use of high-resolution mass spectrometry can aid in the confident identification of M6 in complex biological samples. nih.gov

To enhance sensitivity, novel sample preparation techniques could be explored. These might include selective solid-phase extraction (SPE) methods designed to enrich sulfated metabolites from a sample, or chemical derivatization to improve their chromatographic behavior and ionization efficiency in the mass spectrometer. rsc.org The development of immunoassays specific for this compound could also provide a highly sensitive and high-throughput method for its quantification in future clinical and preclinical studies.

Integrated Systems Biology Approaches to Map the Full Metabolic Landscape of Rivoglitazone and its Metabolites

To gain a truly comprehensive understanding of this compound, it will be essential to move beyond studying it in isolation and instead adopt an integrated systems biology approach. nih.govresearchgate.net This involves combining data from multiple sources, including omics technologies, biochemical assays, and computational modeling, to construct a network-based view of Rivoglitazone's metabolism and its effects. drugtargetreview.comnih.govfrontiersin.org

A systems biology model of Rivoglitazone metabolism would map the intricate network of enzymatic reactions, including the formation of M6 and other metabolites. nih.gov This model could be used to simulate the metabolic flux through different pathways under various physiological conditions. By integrating data on changes in gene expression, protein levels, and metabolite concentrations, researchers can begin to understand the complex regulatory mechanisms that control the production and disposition of M6. azolifesciences.com

Ultimately, a systems biology approach will enable a more predictive understanding of how factors such as genetic polymorphisms in metabolizing enzymes, co-administered drugs, or disease states might influence the formation of this compound and its potential downstream consequences. This holistic perspective is the future of drug metabolism research and will be instrumental in fully elucidating the significance of individual metabolites like M6. researchgate.net

Q & A

Basic Research Questions

Q. What analytical methodologies are recommended for quantifying Rivoglitazone metabolite M6 in biological matrices, and how can matrix interference be mitigated?

- Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying low-abundance metabolites like M6. To minimize matrix effects, use stable isotope-labeled internal standards (SIL-IS) specific to M7. Employ protein precipitation with acetonitrile or solid-phase extraction (SPE) for sample cleanup. Validate assays for linearity, precision, and recovery per FDA/EMA guidelines. Include quality controls (QCs) in each batch to monitor inter-day variability .

Q. How do the pharmacokinetic (PK) properties of M6 differ from Rivoglitazone in preclinical models?

- Methodological Answer : Conduct comparative PK studies in rodents or non-human primates using serial blood sampling. Measure plasma concentrations of Rivoglitazone and M6 over time to calculate AUC, Cmax, Tmax, and half-life. Use compartmental modeling (e.g., non-linear mixed-effects modeling) to assess metabolic conversion rates. Note species-specific differences in cytochrome P450 (CYP) enzymes responsible for M6 formation .

Advanced Research Questions

Q. What experimental strategies can elucidate the structural interactions between M6 and the PPARgamma receptor, and how do these compare to Rivoglitazone?

- Methodological Answer : Use X-ray crystallography or cryo-EM to resolve the 3D structure of M6 bound to PPARgamma. Compare binding affinities via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC). Molecular dynamics simulations can predict conformational changes in the receptor-ligand complex. Prioritize residues critical for activation (e.g., helix 12 stabilization) to explain differences in efficacy or side-effect profiles between M6 and Rivoglitazone .

Q. How can researchers resolve discrepancies in reported metabolic stability of M6 across different in vitro assay conditions?

- Methodological Answer : Standardize assay conditions by controlling for variables such as hepatocyte source (human vs. rodent), incubation time, and cofactor concentrations. Use pooled human liver microsomes (HLM) with NADPH regeneration systems. Validate findings with in vivo correlation studies. Apply meta-analysis frameworks (fixed-effects or random-effects models) to harmonize data from conflicting studies, as demonstrated in cardiovascular outcome trials for related thiazolidinediones .

Q. What experimental design considerations are critical for assessing M6’s tissue distribution and elimination in in vivo models?

- Methodological Answer : Use radiolabeled [¹⁴C]-M6 in whole-body autoradiography (WBA) or quantitative whole-body autoradiography (QWBA) to track distribution. For elimination studies, collect urine, bile, and feces over 72 hours post-dose. Apply mass balance calculations and metabolite profiling via high-resolution MS. Account for enterohepatic recirculation by bile duct-cannulated models .

Q. How can reproducibility be ensured in studies investigating M6’s role in glucose homeostasis?

- Methodological Answer : Adopt FAIR (Findable, Accessible, Interoperable, Reusable) data principles. Document provenance metadata, including batch numbers of reagents, instrument calibration logs, and animal housing conditions. Use standardized protocols for oral glucose tolerance tests (OGTT) and hyperinsulinemic-euglycemic clamps. Share raw data and analysis pipelines via open-access repositories to enable cross-validation .

Data Interpretation & Contradiction Analysis

Q. What statistical approaches are recommended for reconciling conflicting reports on M6’s efficacy in improving insulin sensitivity?

- Methodological Answer : Perform subgroup analyses stratified by patient demographics (e.g., BMI, baseline HbA1c). Use multivariate regression to adjust for confounders like concomitant medications. Apply sensitivity analyses to assess robustness of findings. For meta-analyses, evaluate heterogeneity via I² statistics and explore publication bias using funnel plots .

Q. How can researchers differentiate between assay artifacts and true biological effects when studying M6’s off-target interactions?

- Methodological Answer : Employ orthogonal assays (e.g., CRISPR-mediated gene knockout, siRNA silencing) to confirm target specificity. Use high-content screening (HCS) with counterstaining for cytotoxicity markers. Validate findings in primary cells or ex vivo tissue models to reduce false positives from immortalized cell lines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.